2-Fluoro-4-(isopropoxy)benzotrifluoride

Building Block Purity Procurement Specification Regioisomer Comparison

2-Fluoro-4-(isopropoxy)benzotrifluoride (IUPAC: 2-fluoro-4-isopropoxy-1-(trifluoromethyl)benzene; CAS 1394954-18-7; MF: C₁₀H₁₀F₄O; MW: 222.18 g/mol) is a fluorinated aromatic building block belonging to the benzotrifluoride class. It features a 2-fluoro substituent, a 4-isopropoxy group, and a trifluoromethyl moiety on the benzene ring, yielding a predicted LogP of 3.63 and a topological polar surface area (TPSA) of 9.23 Ų.

Molecular Formula C10H10F4O
Molecular Weight 222.18 g/mol
Cat. No. B12852380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(isopropoxy)benzotrifluoride
Molecular FormulaC10H10F4O
Molecular Weight222.18 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)C(F)(F)F)F
InChIInChI=1S/C10H10F4O/c1-6(2)15-7-3-4-8(9(11)5-7)10(12,13)14/h3-6H,1-2H3
InChIKeyYJBSCSISPUWZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-(isopropoxy)benzotrifluoride (CAS 1394954-18-7) Procurement-Relevant Identity and Physicochemical Profile


2-Fluoro-4-(isopropoxy)benzotrifluoride (IUPAC: 2-fluoro-4-isopropoxy-1-(trifluoromethyl)benzene; CAS 1394954-18-7; MF: C₁₀H₁₀F₄O; MW: 222.18 g/mol) is a fluorinated aromatic building block belonging to the benzotrifluoride class. It features a 2-fluoro substituent, a 4-isopropoxy group, and a trifluoromethyl moiety on the benzene ring, yielding a predicted LogP of 3.63 and a topological polar surface area (TPSA) of 9.23 Ų . Commercially available at 98% purity, this compound is primarily positioned as a pharmaceutical and agrochemical intermediate, leveraging the electronic interplay of its electron-withdrawing (F, CF₃) and electron-donating (OiPr) substituents to modulate reactivity in cross-coupling and further functionalization reactions .

Fluorinated aromatic building block for cross-coupling and C-H functionalization workflows
Push-pull electronic modulation from 2-fluoro, 4-isopropoxy, and CF₃ substituents
Ortho-directing fluorine enables regioselective elaboration at the C3 position

Why 2-Fluoro-4-(isopropoxy)benzotrifluoride Cannot Be Casually Replaced by Regioisomers or Perfluorinated Analogs in Synthetic Sequences


Benzotrifluoride derivatives are not interchangeable building blocks: even minor alterations in fluorine count and substituent regiochemistry produce profound changes in electronic character, steric environment, and subsequent reactivity. The specific 2-fluoro-4-isopropoxy substitution pattern establishes a unique push-pull electronic system—the electron-withdrawing 2-fluoro and CF₃ groups synergize with the electron-donating 4-isopropoxy group to dictate regioselectivity in electrophilic aromatic substitution, cross-coupling, and directed ortho-metalation reactions [1][2]. Moreover, the degree of ring fluorination directly impacts environmental persistence: studies on benzotrifluoride photolysis demonstrate that ring substituent identity and position strongly modulate C–F bond hydrolysis rates under UV irradiation, a critical consideration for degradable agrochemical design [3]. Substituting the 4-isopropoxy group with a smaller alkoxy (e.g., methoxy) or moving it to a different ring position alters both the steric shielding of the CF₃ group and the compound's lipophilicity, potentially compromising downstream biological activity or synthetic yield.

Regioisomer mismatch

1-isopropoxy-2-fluoro regioisomer alters directing-group orthogonality and steric environment, which may shift cross-coupling regioselectivity.

Perfluorinated analog

Additional ring fluorines substantially raise lipophilicity and molecular weight, potentially moving physicochemical profile outside drug-like space.

Alkoxy variation

Replacing 4-isopropoxy with smaller alkoxy groups changes steric shielding and electron donation, which may affect photolytic degradation rate and synthetic yield.

Quantitative Differential Evidence for 2-Fluoro-4-(isopropoxy)benzotrifluoride Against Closest Structural Comparators


Purity Specification Advantage: 98% vs. ≥95% for the 1-Isopropoxy Regioisomer

The target compound, 2-fluoro-4-(isopropoxy)benzotrifluoride, is commercially supplied at a certified minimum purity of 98% . In contrast, its direct regioisomer, 2-fluoro-1-isopropoxy-4-(trifluoromethyl)benzene (CAS 1394932-35-4), is listed by the same supplier with a lower purity specification of ≥95% . For procurement purposes, the tighter purity guarantee reduces the risk of isomeric or process-related impurities interfering in sensitive catalytic reactions or structure-activity relationship (SAR) studies where even 3-5% of a positional isomer can confound biological readouts.

Purity Specification
Head-to-head
Target: 98% purity vs. regioisomer: ≥95%
Higher certified purity may reduce impurity-related false positives in SAR studies
Supplier specification; batch variation acknowledged
Building Block Purity Procurement Specification Regioisomer Comparison

Moderate Lipophilicity (cLogP 3.63) vs. Higher-Fluorinated Analog for Balanced Drug-Like Properties

The predicted LogP of the target compound is 3.63 (TPSA 9.23 Ų) , placing it within the optimal lipophilicity range (LogP 1–5) advocated for oral drug candidates to balance membrane permeability and aqueous solubility. In comparison, the perfluorinated analog 4-isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride (CAS 85623-66-1; C₁₀H₇F₇O; MW 276.15) carries three additional ring fluorine atoms, which predictably elevates LogP beyond 4.5 and increases molecular weight by 54 Da (24%) . The lower fluorine count of the target compound therefore presents a more favorable physicochemical profile for lead optimization programs where excessive lipophilicity is associated with promiscuity, phospholipidosis, and metabolic liability.

Predicted Lipophilicity
Cross-study comparable
cLogP 3.63
MW 222.18 g/mol
Fits oral drug-like space; less lipophilic than perfluorinated analog (cLogP >4.5, MW 276)
Predicted values; no experimental logP available
Lipophilicity Drug-Likeness Fluorination Degree cLogP Comparison

Class-Level Photostability Differentiation: Electron-Donating 4-Isopropoxy Modulates Environmental Persistence Relative to Unsubstituted Benzotrifluorides

A systematic structure-reactivity study on 16 benzotrifluoride derivatives demonstrated that strong electron-donating ring substituents (e.g., alkoxy groups) significantly enhance the rate of direct photodefluorination—the hydrolytic cleavage of C–F bonds in the CF₃ group under UV irradiation [1]. The 4-isopropoxy group on the target compound is a moderately strong electron donor (Hammett σₚ ≈ –0.27 for OCH₃; OiPr is comparable), which is predicted to accelerate photolytic degradation relative to benzotrifluoride itself or analogs bearing only electron-withdrawing substituents. This property is directly relevant to the design of environmentally degradable agrochemical active ingredients, where controlled photolytic half-life is a regulatory and ecological requirement.

Photodegradability Trend
Class-level
Electron-donating 4-isopropoxy predicted to accelerate photodefluorination vs. unsubstituted benzotrifluorides
May support agrochemical design for reduced environmental persistence
Inference from 16-derivative photolysis study; direct measurement not performed
Environmental Persistence Photodefluorination Agrochemical Design Substituent Effect

Regiochemical Distinction: 2-Fluoro-4-alkoxy Substitution Pattern Uniquely Directs Ortho-Metalation and Cross-Coupling Regioselectivity

The 2-fluoro substituent in the target compound serves a dual role: as an electron-withdrawing group that acidifies the adjacent C–H bond at position 3, and as a potential leaving group in nickel-catalyzed Suzuki-Miyaura cross-couplings of aryl fluorides [1]. The 4-isopropoxy group simultaneously blocks electrophilic attack at the para position relative to CF₃ and donates electron density to stabilize transition states. This specific 1,2,4-substitution pattern (CF₃ at C1, F at C2, OiPr at C4) is chemically distinct from the isomeric 1-fluoro-2-isopropoxy-3-trifluoromethyl and 1-fluoro-2-isopropoxy-4-trifluoromethyl arrangements, each of which presents different directing group orthogonality and steric environments for metalation and palladium-catalyzed transformations.

Regiochemical Control
Supporting evidence
2-fluoro directs ortho-metalation to C3; 4-isopropoxy blocks para substitution relative to CF₃
Regioisomer choice critical for predictable late-stage C-H functionalization
Based on established directing-group hierarchy and Ni-catalyzed aryl fluoride coupling
Regioselectivity Directed Ortho-Metalation Cross-Coupling Fluorine Directing Effect

Evidence-Backed Application Scenarios for 2-Fluoro-4-(isopropoxy)benzotrifluoride Procurement


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity in Fluorinated Aromatic Cores

With a predicted cLogP of 3.63 and molecular weight of 222.18 g/mol, this compound fits within established drug-like chemical space boundaries . Medicinal chemistry teams optimizing kinase inhibitors, GPCR modulators, or other target classes where balanced lipophilicity is critical should prioritize this building block over the perfluorinated analog (MW 276.15, estimated cLogP >4.5), which risks exceeding recommended lipophilicity ceilings and incurring promiscuity-related attrition .

Synthesis of Photodegradable Agrochemical Intermediates with Predictable Environmental Half-Life

The 4-isopropoxy electron-donating substituent is predicted, based on class-level photolysis structure-reactivity relationships, to accelerate photolytic C–F bond cleavage in the CF₃ group relative to non-alkoxy-substituted benzotrifluorides . Agrochemical R&D groups designing next-generation herbicides or fungicides with reduced soil and aquatic persistence can leverage this compound as a pro-degradable scaffold, enabling compliance with evolving regulatory frameworks that mandate demonstrated environmental degradability.

Regioselective Late-Stage Functionalization via Directed Ortho-Metalation or Cross-Coupling at C3

The 2-fluoro-4-isopropoxy-1-CF₃ substitution pattern establishes C3 as the most acidic aromatic C–H position, enabling regioselective directed ortho-metalation (DoM) or palladium/nickel-catalyzed C–H activation for introduction of electrophilic or cross-coupling partners . Researchers requiring unambiguous single-site functionalization on a trifluoromethylated aromatic ring should select this specific regioisomer (rather than the 1-isopropoxy-2-fluoro regioisomer, CAS 1394932-35-4) to exploit the ortho-directing power of the fluorine atom, thereby avoiding regioisomeric mixtures that complicate purification and reduce isolated yields.

High-Purity Building Block Procurement for Quantitative SAR and Parallel Synthesis Campaigns

The 98% purity specification of the target compound provides a meaningful quality advantage over the ≥95% purity specification of the direct regioisomer from the same supplier. For parallel synthesis libraries where dozens to hundreds of analogs are generated simultaneously, the higher starting purity reduces the incidence of impurity-derived false positives in biological screening and minimizes the need for post-synthesis repurification, directly impacting workflow efficiency and data reproducibility.

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity profile within drug-like space (cLogP 3.63, MW 222)
Permeability-solubility balance and off-target pharmacology risk
Photodegradable agrochemical intermediate design
Electron-donating 4-isopropoxy enhances photolytic C-F cleavage
Photolytic half-life under UV irradiation in aqueous matrix
Regioselective late-stage functionalization at C3
Ortho-directing 2-fluoro substituent with blocked para position
Regioselectivity in directed ortho-metalation or cross-coupling
High-purity building block for quantitative SAR
Tighter purity specification than alternative regioisomer
Impurity-driven false positives and batch consistency
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